Acetic acid, [[5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-
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Overview
Description
Acetic acid, [[5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]- is a complex organic compound with a unique structure that includes an oxadiazole ring, a thioether linkage, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]- typically involves multiple steps. One common method starts with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The phenoxy group can be introduced via nucleophilic substitution reactions, where a phenol derivative reacts with an appropriate leaving group. The thioether linkage is formed by reacting a thiol with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as the implementation of continuous flow processes to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [[5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]- can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Functionalized phenoxy derivatives.
Scientific Research Applications
Acetic acid, [[5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of acetic acid, [[5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and thioether linkage are key structural features that contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, (4-methylphenoxy)-
- Acetic acid, (4-methoxyphenoxy)-
Uniqueness
Acetic acid, [[5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]- is unique due to the presence of the oxadiazole ring and thioether linkage, which are not commonly found in similar compounds. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
74228-72-1 |
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Molecular Formula |
C12H12N2O4S |
Molecular Weight |
280.30 g/mol |
IUPAC Name |
2-[[5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C12H12N2O4S/c1-8-2-4-9(5-3-8)17-6-10-13-14-12(18-10)19-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) |
InChI Key |
IKEULWQNBCIZFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)O |
Origin of Product |
United States |
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